2-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol;hydrochloride
Description
2-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol;hydrochloride is a compound belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system.
Properties
IUPAC Name |
2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O.ClH/c1-17-12-8(6-15-17)11(13-7-14-12)16-9-4-2-3-5-10(9)18;/h2-7,18H,1H3,(H,13,14,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNNCDGDNDRTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3=CC=CC=C3O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol;hydrochloride can be achieved through various synthetic routes. One common method involves the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which provides good yields . This reaction typically involves the use of a copper(I) catalyst to facilitate the cycloaddition of organic azides and terminal alkynes . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer agent, with studies demonstrating its activity against various cancer cell lines . Additionally, it has been investigated for its antimicrobial and antiviral properties . In the industry, it may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . This mechanism makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
2-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol;hydrochloride can be compared with other pyrazolopyrimidine derivatives. Similar compounds include pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which also exhibit CDK2 inhibitory activity . the unique structure of 2-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol;hydrochloride provides distinct biological activities and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
